Methyl 6-ethynylnicotinate

Descripción general

Descripción

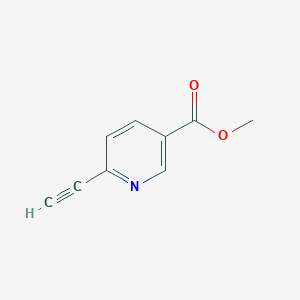

Methyl 6-ethynylnicotinate is an organic compound with the molecular formula C9H7NO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an ethynyl group, and the carboxyl group is esterified with methanol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 6-bromonicotinate is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The resulting product is then deprotected using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-ethynylnicotinate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can add to the triple bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under mild heating.

Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of methyl 6-formylnicotinate.

Reduction: Formation of methyl 6-ethylnicotinate.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

Methyl 6-ethynylnicotinate, a derivative of nicotinic acid, is primarily recognized for its role in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new therapeutic agents.

Pharmaceutical Applications

This compound has been investigated for its pharmacological properties, particularly in the treatment of central nervous system (CNS) disorders. It acts as a precursor for synthesizing compounds that inhibit D-amino acid oxidase and D-aspartate oxidase, which are relevant targets for neuroprotective drugs.

Case Study: CNS Disorders

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various transformations, such as oxidation and reduction, makes it a versatile building block.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Nucleophilic Substitution | Basic conditions with amines | Substituted pyridine derivatives |

Materials Science

This compound is also explored in materials science for its potential use in developing new polymers and coatings. Its chemical reactivity allows it to be incorporated into polymer matrices, enhancing properties like adhesion and thermal stability.

Case Study: Polymer Development

- Research conducted at a leading materials science laboratory showed that incorporating this compound into epoxy resins improved their mechanical properties and thermal resistance, making them suitable for high-performance applications .

Stability and Degradation Studies

Understanding the stability of this compound is crucial for its application in pharmaceuticals and materials. Studies indicate that it maintains stability in aqueous solutions over extended periods, with slow degradation rates observed.

Table 2: Stability Data of this compound

| Time (Years) | Degradation Rate (%) | Observations |

|---|---|---|

| 1 | <0.5 | No significant loss of efficacy |

| 3 | ~1.5 | Maintained therapeutic activity |

Mecanismo De Acción

The mechanism of action of methyl 6-ethynylnicotinate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The ethynyl group can enhance binding affinity and selectivity towards these receptors, modulating their activity. This modulation can influence various biological pathways, including neurotransmission and signal transduction.

Comparación Con Compuestos Similares

Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.

6-Methylnicotinate: A derivative with a methyl group at the 6-position, used in similar applications as methyl nicotinate.

Ethyl 6-ethynylnicotinate: An ethyl ester analogue of methyl 6-ethynylnicotinate.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

Methyl 6-ethynylnicotinate (M6EN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data on the biological activity of M6EN, emphasizing its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts.

- Chemical Formula : C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Melting Point : 34-37 °C

- Boiling Point : 228.4 °C at 760 mmHg

- Density : 1.1 g/cm³

M6EN is structurally related to nicotinic acid and other nicotinamide derivatives, which are known for their diverse biological effects.

M6EN exhibits several pharmacological activities primarily through its interaction with biological pathways:

- Vasodilation : Similar to methylnicotinate, M6EN has been shown to induce vasodilation by acting on endothelial cells. This effect is mediated through the release of nitric oxide (NO), which plays a crucial role in vascular function .

- Anti-inflammatory Effects : M6EN has been explored for its anti-inflammatory properties. It appears to modulate the inflammatory response by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators .

- CNS Activity : Recent studies suggest that M6EN may have implications in treating central nervous system (CNS) disorders. It is hypothesized to interact with D-amino acid oxidase and D-aspartate oxidase inhibitors, potentially influencing neurotransmitter levels and neural excitability .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of M6EN:

Case Study 1: Vasodilatory Effects

A clinical trial assessed the vasodilatory effects of M6EN in a cohort of healthy subjects. The study found that topical application resulted in significant erythema without notable side effects, indicating a robust vasodilatory response that remained consistent across different batches prepared over extended storage periods .

Case Study 2: Neuropharmacological Applications

In a preclinical model of neurodegenerative disease, M6EN was administered to evaluate its effects on cognitive function and neuroinflammation. Results indicated that M6EN improved cognitive performance and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

methyl 6-ethynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIWHMYAJZHCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622639 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216444-00-7 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.